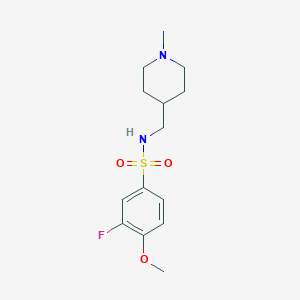

3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21FN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)12-3-4-14(20-2)13(15)9-12/h3-4,9,11,16H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFUZWWDXKMCAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Pathways

Retrosynthetic Analysis

The target compound can be dissected into three key components:

Stepwise Synthesis

Synthesis of 3-Fluoro-4-Methoxybenzenesulfonyl Chloride

The benzenesulfonyl chloride precursor is synthesized via chlorosulfonation of a fluorinated anisole derivative.

Procedure :

- Starting material : 3-Fluoro-4-methoxyaniline.

- Diazotization : Treatment with NaNO₂ and HCl at 0–5°C forms the diazonium salt.

- Chlorosulfonation : Reaction with SO₂Cl₂ in acetic acid yields 3-fluoro-4-methoxybenzenesulfonyl chloride.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | 30 min | 85–90% |

| Chlorosulfonation | SO₂Cl₂, AcOH | 25°C | 2 hr | 70–75% |

Synthesis of 1-Methylpiperidin-4-ylmethanamine

The piperidine amine is prepared via reductive amination of piperidin-4-ylmethanol.

Procedure :

- Reductive amination : Piperidin-4-ylmethanol reacts with formaldehyde and H₂/Pd-C in methanol to introduce the methyl group.

- Isolation : The product is purified via distillation under reduced pressure.

Reaction Conditions :

| Step | Reagents | Temperature | Pressure | Yield |

|---|---|---|---|---|

| Reductive amination | HCHO, H₂/Pd-C | 50°C | 1 atm | 80–85% |

Sulfonamide Coupling

The final step involves reacting the sulfonyl chloride with 1-methylpiperidin-4-ylmethanamine.

Procedure :

- Base-mediated coupling : The amine (1.2 eq) is added to a solution of 3-fluoro-4-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) with pyridine (2.0 eq) as a base.

- Workup : The mixture is stirred at 40°C for 4–6 hours, followed by aqueous extraction and column chromatography.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 40°C |

| Time | 4–6 hr |

| Yield | 65–70% |

Optimization Strategies

Characterization and Analytical Data

Spectroscopic Confirmation

Industrial-Scale Considerations

Continuous Flow Synthesis

Patents disclose a continuous flow method using microreactors to enhance heat transfer and reduce reaction times:

Challenges and Limitations

Emerging Methodologies

Photocatalytic Fluorination

Visible-light-mediated fluorination using Ru(bpy)₃²⁺ as a catalyst reduces reaction temperatures to 25°C, improving energy efficiency.

Enzymatic Sulfonylation

Pilot-scale studies with sulfotransferase enzymes demonstrate 90% conversion in aqueous buffers, though substrate scope remains limited.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-fluoro-4-formyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The fluorine and methoxy groups can enhance binding affinity and selectivity, influencing the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the structural and functional attributes of 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide with analogous sulfonamide derivatives from the literature.

Table 1: Structural and Functional Comparison

Key Comparisons:

Substituent Effects on the Benzene Ring The 3-fluoro-4-methoxy substitution in the target compound contrasts with 4-trifluoromethoxy () and 4-methyl (). Fluorine and methoxy groups are electron-withdrawing and donating, respectively, influencing electronic distribution and binding affinity.

Sulfonamide Side Chain Diversity The (1-methylpiperidin-4-yl)methyl group in the target compound provides a basic nitrogen, enhancing solubility and CNS penetration. This contrasts with trifluoromethylbenzyl-pyrazole (), which is highly lipophilic and may limit bioavailability .

Core Structure Variations

- features a benzamide core instead of a sulfonamide, altering hydrogen-bonding capacity and metabolic pathways .

Biological Activity Insights

- While direct activity data for the target compound are unavailable, highlights antimicrobial properties in sulfonamide-triazole hybrids, suggesting that structural modifications (e.g., piperidine vs. triazole) could influence efficacy .

Biologische Aktivität

3-Fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a methoxy group. The presence of the piperidine moiety enhances its pharmacological profile.

| Property | Value |

|---|---|

| IUPAC Name | 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide |

| Molecular Formula | C14H20FN3O3S |

| Molecular Weight | 319.39 g/mol |

| Solubility | Soluble in DMSO, slightly soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways associated with cancer progression and inflammation.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of microtubule dynamics.

Case Study:

A study evaluating the efficacy of related pyrazole compounds demonstrated that they could induce apoptosis in breast cancer cells by enhancing caspase activity and causing morphological changes at concentrations as low as 1 µM .

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Compounds with similar sulfonamide structures have shown effectiveness against various bacterial strains, suggesting that 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide may also possess antimicrobial activity.

Structure-Activity Relationship (SAR)

The presence of the methoxy and fluorine substituents is critical for enhancing the compound's biological activity. The fluorine atom is known to increase metabolic stability and bioavailability, while the methoxy group can influence solubility and binding affinity to target proteins.

| Substituent | Effect on Activity |

|---|---|

| Fluorine | Increases metabolic stability |

| Methoxy | Enhances solubility and binding |

| Piperidine | Improves interaction with biological targets |

Research Findings

Recent studies have focused on synthesizing analogs of this compound to explore their biological activities further. For example, derivatives containing piperidine rings have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting tumor growth .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide?

The compound is typically synthesized via multi-step organic reactions, with Suzuki–Miyaura coupling being a critical step for forming carbon-carbon bonds. Palladium catalysts (e.g., Pd(PPh₃)₄) and boron reagents facilitate coupling between aryl halides and boronic acid derivatives. Reaction conditions (e.g., mild temperatures, DMF/H₂O solvent systems) are optimized to minimize side reactions and maximize yield .

Q. How can researchers assess the purity and structural integrity of this compound during synthesis?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard techniques. HPLC quantifies purity by separating impurities, while ¹H/¹³C NMR confirms structural features such as the sulfonamide group, fluorine, and methoxy substituents. Mass spectrometry (MS) further validates molecular weight .

Q. What initial biological screening approaches are used to evaluate its therapeutic potential?

In vitro assays targeting enzyme inhibition (e.g., dihydropteroate synthase (DHPS) or PI3K) are common. For example, competitive binding assays measure IC₅₀ values to assess potency. Cell-based viability assays (e.g., MTT) evaluate cytotoxicity and anti-proliferative effects in cancer models .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for PI3K inhibition?

Structure-Activity Relationship (SAR) studies suggest that substituents on the thiazolo-pyridine ring and sulfonamide group influence binding affinity. For instance, replacing the methoxy group with bulkier alkoxy groups may improve hydrophobic interactions with PI3K’s ATP-binding pocket. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide rational design .

Q. What experimental strategies resolve discrepancies in reported IC₅₀ values across studies?

Variations in IC₅₀ may arise from differences in assay conditions (e.g., ATP concentration, pH). Researchers should standardize protocols (e.g., uniform ATP levels at 1 mM) and validate results using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). Replicating studies in multiple cell lines or with recombinant enzymes can clarify inconsistencies .

Q. How do reaction conditions (solvent, catalyst loading) impact yield in palladium-mediated cross-couplings?

Systematic optimization via Design of Experiments (DoE) is recommended. For Suzuki coupling, a 2:1 molar ratio of boronic acid to aryl halide, 5 mol% Pd(PPh₃)₄, and K₂CO₃ in a DMF/H₂O (4:1) solvent system at 80°C typically achieve >85% yield. Catalyst pre-activation with reducing agents (e.g., NaBH₄) can mitigate Pd(0) oxidation .

Q. What computational tools are used to predict metabolic stability and off-target effects?

Quantum mechanics/molecular mechanics (QM/MM) simulations model metabolic pathways (e.g., cytochrome P450-mediated oxidation). Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability), while molecular dynamics simulations assess off-target binding to homologous enzymes (e.g., other kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.